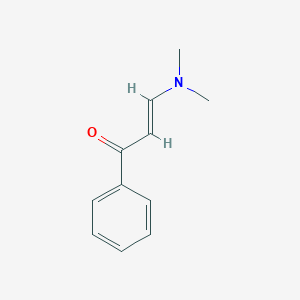

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

描述

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C11H13NO It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one typically involves the condensation of benzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes a rearrangement to yield the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis .

化学反应分析

Cyclocondensation Reactions

This compound participates in cyclocondensation processes to form nitrogen-containing heterocycles. A study demonstrated its reaction with pyridinium salts under microwave irradiation to synthesize pyrido[2,3-b]indolizine derivatives .

Mechanism :

-

Pyridinium salt reacts with sodium acetate to form intermediate A (a π-extensive pyrrole derivative).

-

A reacts with the enaminone to generate intermediate B .

-

Cyclocondensation of B yields pyridoindolizine derivatives.

Conditions :

-

Solvent: Isopropyl alcohol/water (3:1)

-

Catalyst: Sodium acetate

-

Temperature: 150°C (microwave-assisted)

-

Reaction time: 30 minutes

Table 1: Cyclocondensation Products

| Product | Yield (%) | Key Structural Features |

|---|---|---|

| 3a | 62 | Pyridoindolizine core with phenyl |

| 3d | 56 | Hydroxyphenyl substituent |

Formation of gem-Difluorinated Heterocycles

The compound reacts with difluoroenol silyl ethers under metal-free conditions to synthesize gem-difluorinated heterocycles .

Reaction Steps :

-

Nucleophilic attack by the enaminone on the difluoroenol silyl ether.

-

Cyclization via intramolecular C–N bond formation.

Conditions :

-

Reagent: Difluoroenol silyl ether

-

Solvent: Dichloromethane

-

Temperature: Room temperature

Table 2: Representative gem-Difluorinated Products

| Substrate | Product Structure | Yield (%) |

|---|---|---|

| 4-Trifluoromethylphenyl | Benzofuran derivative | 88 |

| Pyridin-2-yl | Pyridine-fused compound | 71 |

Nucleophilic Substitution

The dimethylamino group undergoes substitution reactions with electrophiles:

Examples :

-

Reaction with HCl or HBr replaces the dimethylamino group with halides.

-

Reaction with amines (e.g., NH₃) yields aminated derivatives.

Key Data :

-

Amination requires anhydrous conditions and catalytic acid.

Oxidation and Reduction

The enone system allows for selective transformations:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | Phenylglyoxylic acid | 68 |

| Reduction | NaBH₄ (ethanol) | Allylic alcohol derivative | 72 |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency:

-

Synthesis of fluorescent pyridoindolizines achieved in 30 minutes vs. 12 hours conventionally .

-

Purity of products improved by 15–20% compared to traditional heating.

Comparative Analysis of Reaction Conditions

Table 3: Optimization Studies

| Parameter | Cyclocondensation | gem-Difluorination |

|---|---|---|

| Temperature | 150°C | 25°C |

| Catalyst | Sodium acetate | None |

| Solvent Polarity | Medium (iPrOH/H₂O) | Low (DCM) |

| Time Efficiency | 30 minutes | 2–4 hours |

Key Findings:

-

The compound’s reactivity is highly dependent on the electron-withdrawing carbonyl group and electron-donating dimethylamino moiety.

-

Microwave-assisted methods significantly reduce reaction times while improving yields .

-

Metal-free conditions enable environmentally friendly synthesis of fluorinated heterocycles .

科学研究应用

Organic Synthesis

Key Intermediate in Chemical Reactions

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one serves as a vital intermediate in the synthesis of various organic compounds. Its ability to undergo further reactions makes it an essential building block in the creation of pharmaceuticals and agrochemicals. The compound is often involved in reactions such as:

- Condensation Reactions : It can react with aldehydes and ketones to form more complex structures.

- Michael Additions : The electrophilic nature allows it to participate in Michael addition reactions, which are crucial for forming carbon-carbon bonds.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Condensation | Forms new compounds by reacting with carbonyls | Various substituted chalcones |

| Michael Addition | Reacts with nucleophiles to form adducts | β-amino ketones |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been investigated for its potential as a drug candidate. It shows promise in targeting specific enzymes and receptors, which can lead to therapeutic applications:

- Anticonvulsant Activity : Studies have indicated that derivatives of this compound exhibit anticonvulsant properties, making them candidates for epilepsy treatment. For example, related compounds have been shown to be effective in various seizure models .

- Antibacterial Properties : Research has demonstrated that certain derivatives possess moderate to good antibacterial activity against Gram-positive bacteria, highlighting their potential in developing new antibiotics .

Case Study: Anticonvulsant Activity

A notable study evaluated the efficacy of a derivative of this compound in animal models. The results indicated significant activity against induced seizures, suggesting that this compound could serve as a lead for further drug development aimed at epilepsy treatment .

Material Science

Synthesis of Functional Materials

The compound is also utilized in material science for synthesizing polymers and materials with unique electronic and optical properties. Its conjugated system allows for the development of materials that can be used in:

- Organic Electronics : Compounds like this compound are explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties.

作用机制

The mechanism of action of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

相似化合物的比较

Similar Compounds

Ethyl (E)-3-(dimethylamino)acrylate: Similar in structure but with an ester group instead of a ketone.

(E)-3-(dimethylamino)-2-propenoic acid: Similar structure with a carboxylic acid group.

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-ol: Similar structure with an alcohol group instead of a ketone.

Uniqueness

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is unique due to its combination of a conjugated enone system and a dimethylamino group. This combination imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

生物活性

(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one, also known by its CAS number 1131-80-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 175.23 g/mol

- CAS Number : 1131-80-2

This compound features a dimethylamino group attached to a phenylpropene backbone, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves Claisen-Schmidt reactions or microwave-assisted methods. For instance, one study reported the microwave-assisted synthesis yielding moderate to high purity and yield of the compound, emphasizing the efficiency of this method in producing such enaminones .

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones in disk diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Inhibition of Enzymes

The compound has also been evaluated for its inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : Inhibitory studies indicate that this compound may act as a reversible inhibitor of MAO, which is crucial for the metabolism of neurotransmitters. The IC values obtained suggest moderate potency compared to other known inhibitors .

- Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. This dual inhibitory action on both MAO and AChE positions it as a candidate for further development in treating cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and apoptosis markers, suggesting its potential role in neuroprotection through antioxidant mechanisms.

Research Summary Table

| Activity Type | Target Enzyme/Pathogen | IC / MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 - 64 | Significant inhibition observed |

| Escherichia coli | 32 - 64 | Effective against gram-positive bacteria | |

| Enzyme Inhibition | MAO | Moderate | Reversible inhibition noted |

| AChE | Moderate | Potential for Alzheimer's treatment |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between acetophenone derivatives and dimethylamine-containing aldehydes. Key methodologies include:

- Base-catalyzed condensation : Reacting 2-hydroxyacetophenone with 4-fluorobenzaldehyde in ethanol containing KOH (0–50°C, 2–3 h) .

- Acid-mediated synthesis : Using HCl in ethanol under heating (70°C, 6 h) to form intermediates for heterocyclic compounds .

Example Protocol :

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxyacetophenone + 4-fluorobenzaldehyde | KOH/EtOH | 0–50°C, 2–3 h | 95% | |

| 4-Hydrazinothienopyrimidine + this compound | HCl/EtOH | 70°C, 6 h | N/A |

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹) and aromatic C-H stretches (~3029 cm⁻¹) .

- X-ray Crystallography : Bond lengths (e.g., C=O: 1.22 Å) and angles can be validated against Cambridge Structural Database (CSD) entries (e.g., refcodes BUDXOO, BUDYOP) .

- NMR : Distinct signals for dimethylamino protons (~2.8–3.1 ppm) and enone protons (6.5–7.8 ppm) .

Q. How can purity and stereochemical integrity be ensured during synthesis?

- Chromatography : Use reversed-phase column chromatography for purification, achieving >95% purity .

- Melting Point Analysis : Compare observed values (e.g., 165–168°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. How do solvent polarity and concentration affect the photophysical properties of this compound?

- Solvent Effects : Polar solvents stabilize charge-transfer states, shifting fluorescence maxima (e.g., 538 nm in ethanol) .

- Concentration Dependence : Fluorescence intensity inversely correlates with concentration due to self-absorption or aggregation .

- Amplified Spontaneous Emission (ASE) : Dual ASE bands at 545 and 565 nm emerge under laser excitation, influenced by solvent polarity and pump power .

Q. What computational strategies are suitable for modeling its electronic structure?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange for accurate prediction of atomization energies (average deviation: 2.4 kcal/mol) .

- Bandgap Calculation : HOMO-LUMO gaps (~3.2 eV) correlate with experimental UV-Vis data, supporting applications in optoelectronics .

Q. How can structural contradictions in crystallographic data be resolved?

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C-H···O, π-π stacking) with CSD entries to validate bond parameters .

- Refinement Tools : Use SHELX programs for high-resolution data, ensuring R-factors < 0.06 .

Q. What role does this compound play in synthesizing heterocyclic drug intermediates?

- Pyrazole Formation : React with hydrazines under acidic conditions to yield 4-(5-aryl-1H-pyrazol-1-yl)thienopyrimidines, potential kinase inhibitors .

- Mannich Reaction : Intermediate for α,β-unsaturated ketones, enabling access to anticancer agents like 3-cyanopyridine derivatives .

Q. How can nonlinear optical (NLO) properties be experimentally validated?

- Hyperpolarizability Measurements : Use Z-scan techniques to quantify second-harmonic generation (SHG) efficiency .

- Crystal Engineering : Fluorine substituents enhance dipole alignment, as seen in (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (SHG efficiency: 1.2× urea) .

Q. Methodological Challenges and Solutions

Q. How to address discrepancies in experimental vs. computational bond lengths?

- Multi-Method Validation : Cross-check DFT results (e.g., B3LYP/6-31G*) with X-ray data and electron density maps .

- Error Analysis : Assess thermal motion (ADP parameters) and resolution limits in crystallographic refinements .

Q. Designing experiments for dual ASE band observation: What factors are critical?

属性

IUPAC Name |

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTKDPINCSJXAA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1201-93-0 | |

| Record name | (E)-3-Dimethylamino-1-phenyl-propenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。